4-Penten-1-OL
Overview
Description
4-Penten-1-OL, also known as pent-4-en-1-ol, is an organic compound with the molecular formula C5H10O. It is a colorless liquid with a mild, pleasant odor. This compound is characterized by the presence of both an alcohol group (-OH) and an alkene group (C=C) within its structure, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
4-Penten-1-OL, also known as 4-Pentenol or 4-Pentenyl alcohol , is a versatile compound that interacts with various targets. It is commonly used as a flavor ingredient in various products, including food, beverages, and perfumes . It can also be used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Mode of Action
The mode of action of this compound is largely dependent on its chemical structure and the specific context of its use. For instance, when treated with aqueous bromine, the pi electrons of the double bond in this compound attack the bromine molecule, resulting in the formation of a cyclic bromonium ion . In another context, this compound forms an ester bond at the C terminus of a linear peptide in solution with HATU as a coupling agent .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse and context-dependent. For example, it has been investigated for its potential use as a biobased solvent due to its low toxicity and biodegradability . Its antimicrobial properties against certain bacteria and fungi have also been studied, which may make it useful for developing new antibacterial agents .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and depend on the specific context of its use. For instance, in the context of its antimicrobial properties, this compound may exert its effects by disrupting the cell membranes of bacteria and fungi, leading to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its potential use as a biobased solvent suggests that it may be stable and effective in a wide range of temperatures and pH levels . Safety data sheets recommend taking precautionary measures against static discharges and ensuring adequate ventilation when handling this compound .
Biochemical Analysis
Biochemical Properties
4-Penten-1-ol plays a role in biochemical reactions. It has been used in carbohydrate chemistry for n-Pentenyl Glycoside methodology for the rapid assembly of homoglycans
Molecular Mechanism
It is known that this compound can be metabolized into aldehydes or ketones through the activity of alcohol dehydrogenases
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Penten-1-OL can be synthesized through various methods. One common approach involves the hydroboration-oxidation of 4-pentene, where 4-pentene is first treated with borane (BH3) to form an organoborane intermediate, which is then oxidized with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 4-pentyn-1-ol. This process involves the selective reduction of the triple bond in 4-pentyn-1-ol to a double bond, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Penten-1-OL undergoes a variety of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 4-pentenal or 4-pentenoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The alkene group can be hydrogenated to form 1-pentanol using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 4-pentenyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Thionyl chloride (SOCl2)
Major Products:
Oxidation: 4-pentenal, 4-pentenoic acid
Reduction: 1-pentanol
Substitution: 4-pentenyl chloride
Scientific Research Applications
4-Penten-1-OL has a wide range of applications in scientific research:
Biology: It serves as a building block in the synthesis of biologically active molecules and natural products.
Medicine: It is utilized in the development of pharmaceuticals and as an intermediate in the synthesis of drug candidates.
Industry: It finds applications in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Comparison with Similar Compounds
4-Pentyn-1-OL: Similar to 4-Penten-1-OL but contains a triple bond instead of a double bond.
1-Pentanol: Contains a hydroxyl group but lacks the alkene group.
3-Penten-2-OL: Contains both an alcohol and an alkene group but differs in the position of the double bond and hydroxyl group.
Uniqueness: this compound is unique due to its combination of an alcohol and an alkene group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
pent-4-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-2-3-4-5-6/h2,6H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAVWYMTUMSFBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30231562 | |
Record name | Pent-4-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30231562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 4-Penten-1-ol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20080 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
3.06 [mmHg] | |
Record name | 4-Penten-1-ol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20080 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
821-09-0 | |
Record name | 4-Penten-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=821-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pent-4-en-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-PENTEN-1-OL | |
Source | DTP/NCI | |
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Record name | Pent-4-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30231562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pent-4-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.339 | |
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Record name | 4-PENTENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0558TQC6F | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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